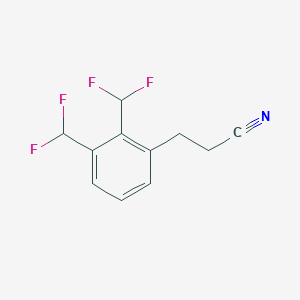
(2,3-Bis(difluoromethyl)phenyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Bis(difluoromethyl)phenyl)propanenitrile is an organic compound with the molecular formula C11H9F4N and a molecular weight of 231.19 g/mol . This compound is characterized by the presence of two difluoromethyl groups attached to a phenyl ring, which is further connected to a propanenitrile group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Bis(difluoromethyl)phenyl)propanenitrile typically involves the fluorination of precursor compounds. One common method involves the use of fluorinating agents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) or aminodifluorosulfinium tetrafluoroborate salts . These reagents are effective in converting alcohols, aldehydes, and ketones to their corresponding gem-difluorides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalytic systems and advanced fluorination techniques can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2,3-Bis(difluoromethyl)phenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The difluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Formation of difluoromethyl ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(2,3-Bis(difluoromethyl)phenyl)propanenitrile is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (2,3-Bis(difluoromethyl)phenyl)propanenitrile involves its interaction with specific molecular targets. The difluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The nitrile group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
(2,4-Bis(difluoromethyl)phenyl)propanenitrile: Similar structure but with different substitution pattern on the phenyl ring.
(2,3-Bis(trifluoromethyl)phenyl)propanenitrile: Contains trifluoromethyl groups instead of difluoromethyl groups.
Uniqueness
(2,3-Bis(difluoromethyl)phenyl)propanenitrile is unique due to the specific positioning of the difluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of two difluoromethyl groups enhances its stability and lipophilicity compared to similar compounds with different substituents .
Propiedades
Fórmula molecular |
C11H9F4N |
|---|---|
Peso molecular |
231.19 g/mol |
Nombre IUPAC |
3-[2,3-bis(difluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C11H9F4N/c12-10(13)8-5-1-3-7(4-2-6-16)9(8)11(14)15/h1,3,5,10-11H,2,4H2 |
Clave InChI |
WWLKWJJEDAFTAG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)C(F)F)C(F)F)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





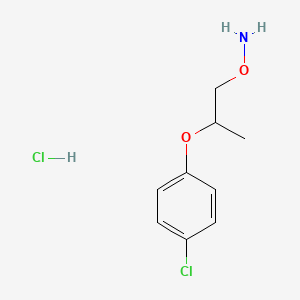
![4[N'-[1-[3-Fluoro-4-methoxy-phenyl)-ethylidene]hydrazino}benzenesulfonamide](/img/structure/B14787480.png)
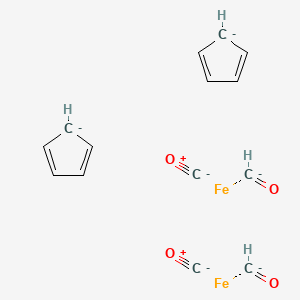
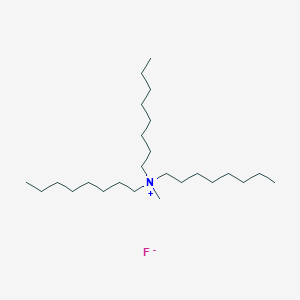
![6,8-Dibromo-2-chloroimidazo[1,2-a]pyridine](/img/structure/B14787494.png)
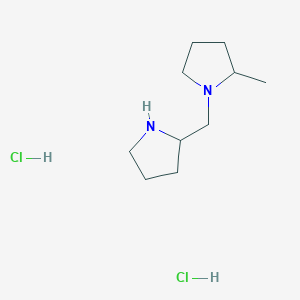
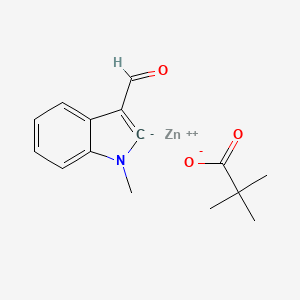
![(13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14787506.png)
![(2S,3R)-2-[(2S)-6-Amino-2-[(2S)-2-[(2S)-2-amino-3-phenylpropanamido]-3-(1H-indol-3-YL)propanamido]hexanamido]-3-hydroxybutanoic acid](/img/structure/B14787512.png)
![(10R,13R)-6-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14787518.png)

